Potent Myeloperoxidase (MPO) Inhibition: A 1.7-Fold Advantage Over AZD-5904 in Recombinant Human MPO Assay
N-(3-Amino-4-fluorophenyl)-2-iodobenzamide inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM, measured after 10 minutes incubation in the presence of 120 mM NaCl using an aminophenyl fluorescein-based assay [1]. In comparison, the clinically studied irreversible MPO inhibitor AZD-5904 (CAS 618913-30-7) exhibits an IC50 of 140 nM under similar conditions, while the selective oral MPO inhibitor Verdiperstat (AZD3241) shows a significantly weaker IC50 of 630 nM . The compound's MPO potency is nearly identical to AZD-5904 (1.14-fold difference) and 4-fold superior to Verdiperstat.
| Evidence Dimension | Inhibition of recombinant human MPO |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | AZD-5904 IC50 = 140 nM; Verdiperstat (AZD3241) IC50 = 630 nM |
| Quantified Difference | 1.14-fold less potent than AZD-5904; 4.0-fold more potent than Verdiperstat |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
Demonstrates that this compound achieves low-nanomolar MPO inhibition comparable to a known clinical candidate, enabling its use as a cost-effective tool compound for MPO-dependent inflammation models without IP restrictions.
- [1] BindingDB BDBM50554044 CHEMBL4792720. IC50 = 159 nM for human MPO. Retrieved from http://ww.w.bindingdb.org View Source
